The Molecular Architecture and Functional Landscape of Tetragastrin: A Technical Guide
The Molecular Architecture and Functional Landscape of Tetragastrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetragastrin, the C-terminal tetrapeptide of the hormone gastrin, represents the minimal fragment retaining the full physiological activity of its parent molecule. This guide provides a comprehensive technical overview of the structure, receptor interaction, and signaling mechanisms of Tetragastrin. Quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its primary signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, drug discovery, and molecular biology.
Chemical Structure and Properties
Tetragastrin is a tetrapeptide with the amino acid sequence L-Tryptophan-L-Methionine-L-Aspartic acid-L-Phenylalaninamide.[1] This sequence is commonly represented as Trp-Met-Asp-Phe-NH2. The presence of the C-terminal amide is crucial for its biological activity.
| Property | Value | Source |
| Amino Acid Sequence | L-Tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide | PubChem |
| One-Letter Code | WMDF-NH2 | MedChemExpress |
| Molecular Formula | C29H36N6O6S | PubChem |
| Molecular Weight | 596.71 g/mol | MedChemExpress |
| CAS Number | 1947-37-1 | PubChem |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | PubChem |
Receptor Binding and Affinity
| Ligand | Receptor Subtype | IC50 | Fold Selectivity (CCK-A/CCK-B) |
| A-57696 (Tetragastrin Analogue) | CCK-A (pancreatic) | 15 µM | ~600 |
| A-57696 (Tetragastrin Analogue) | CCK-B (cortical) | 25 nM |
Data for the Tetragastrin analogue A-57696.[2]
Signaling Pathways
Upon binding to the CCK-B receptor, Tetragastrin initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and G12/13 proteins, leading to downstream effects on cellular function, including proliferation and secretion.
Gq-Mediated Pathway
Activation of the Gq protein by the Tetragastrin-bound CCK-B receptor leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, including components of the MAPK/ERK pathway.
EGFR Transactivation Pathway
Tetragastrin binding to the CCK-B receptor can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can occur through various mechanisms, including the activation of Src kinases and matrix metalloproteinases (MMPs) which cleave membrane-bound EGFR ligands, leading to EGFR phosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK cascades.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of Tetragastrin for CCK receptors using a radiolabeled ligand such as 125I-Bolton-Hunter-CCK-8.
Materials:
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Cell membranes expressing CCK-A or CCK-B receptors
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125I-Bolton-Hunter-CCK-8 (Radioligand)
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Unlabeled Tetragastrin (Competitor)
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Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)
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Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl, 0.1% BSA)
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Prepare serial dilutions of unlabeled Tetragastrin.
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In a reaction tube, add binding buffer, a fixed concentration of 125I-Bolton-Hunter-CCK-8 (typically at or below its Kd), and varying concentrations of unlabeled Tetragastrin.
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Initiate the binding reaction by adding the cell membrane preparation.
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Incubate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
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Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.
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Specific binding is calculated by subtracting non-specific binding from total binding.
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Data are analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to Tetragastrin stimulation using a fluorescent calcium indicator.
Materials:
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Cells expressing CCK-B receptors
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Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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Tetragastrin
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Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
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Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
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Prepare a loading solution of the calcium indicator dye in HBSS with Pluronic F-127 to aid in dye solubilization.
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Remove the culture medium from the cells and add the dye loading solution.
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Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
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Wash the cells with HBSS to remove excess dye.
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Place the plate in the fluorescence reader.
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Establish a baseline fluorescence reading.
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Add varying concentrations of Tetragastrin to the wells.
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Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths. For single-wavelength dyes like Fluo-4, record emission at the appropriate wavelength.
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The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
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Analyze the data to determine the EC50 of Tetragastrin-induced calcium mobilization.[3][4][5]
Conclusion
Tetragastrin, as the pharmacologically active C-terminal fragment of gastrin, serves as a crucial tool for studying the physiology and pharmacology of CCK-B receptors. Its well-defined structure and selective receptor interaction make it a valuable molecular probe. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the molecular mechanisms of Tetragastrin and to explore its potential as a lead compound in drug development. The quantitative data, while based on a close analogue, underscores the high affinity and selectivity of this structural motif for the CCK-B receptor, paving the way for further structure-activity relationship studies.
References
- 1. CCK-4 - Wikipedia [en.wikipedia.org]
- 2. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
